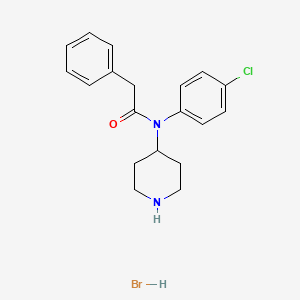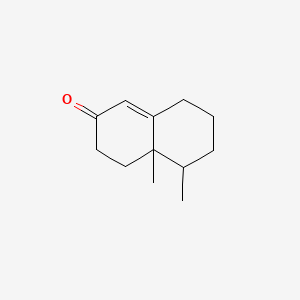
Einecs 301-142-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 301-142-9, also known as Methylthiouracil, is a chemical compound that has been used primarily as a thyroid enzyme activity inhibitor. It was introduced in the mid-1940s for the treatment of hyperthyroidism. Although it is no longer in clinical use in most countries, it may still be used to a limited degree in some eastern European countries .
Preparation Methods
The preparation of Methylthiouracil involves the synthesis of uracil derivatives. The synthetic route typically includes the reaction of thiourea with ethyl acetoacetate under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Methylthiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methylthiouracil has been used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other uracil derivatives.
Biology: In studies related to thyroid function and enzyme inhibition.
Medicine: Historically used in the treatment of hyperthyroidism.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Methylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, Methylthiouracil reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity. This inhibition occurs through the binding of Methylthiouracil to the active site of the enzyme, preventing the iodination of tyrosine residues in thyroglobulin .
Comparison with Similar Compounds
Methylthiouracil can be compared with other antithyroid drugs such as Propylthiouracil and Methimazole. While all these compounds inhibit thyroid peroxidase, Methylthiouracil is unique in its specific binding affinity and the extent of its inhibitory effects. Similar compounds include:
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different pharmacokinetics.
Methimazole: A more potent inhibitor of thyroid peroxidase, often preferred in clinical settings due to its longer duration of action.
These comparisons highlight the uniqueness of Methylthiouracil in terms of its specific applications and effects.
Properties
CAS No. |
93981-56-7 |
|---|---|
Molecular Formula |
C25H31N3O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13?,14?,19?,20-;3-/m00/s1 |
InChI Key |
HYAFWGYUMDFMRG-XHRYSQDRSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



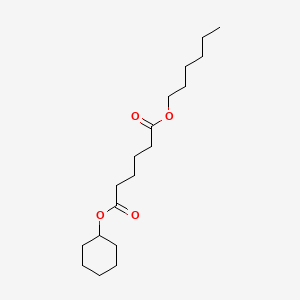

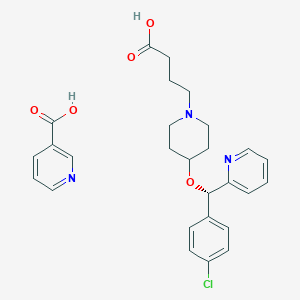
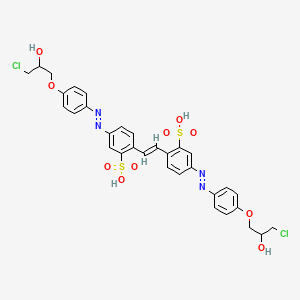
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
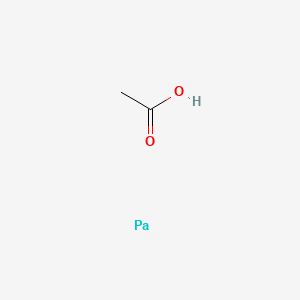



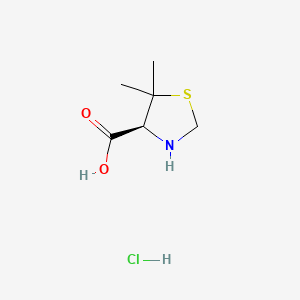
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
